Cas no 2098084-04-7 ((4-(Hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)(piperidin-3-yl)methanone)

(4-(Hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)(piperidin-3-yl)methanone Chemical and Physical Properties
Names and Identifiers
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- (4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)(piperidin-3-yl)methanone
- AKOS026710909
- F1907-6540
- 2098084-04-7
- starbld0038732
- [4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl]-piperidin-3-ylmethanone
- (4-(Hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)(piperidin-3-yl)methanone
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- Inchi: 1S/C13H24N2O2/c1-13(2)9-15(7-11(13)8-16)12(17)10-4-3-5-14-6-10/h10-11,14,16H,3-9H2,1-2H3
- InChI Key: GBOWFRCOVQDNSZ-UHFFFAOYSA-N
- SMILES: OCC1CN(C(C2CNCCC2)=O)CC1(C)C
Computed Properties
- Exact Mass: 240.183778013g/mol
- Monoisotopic Mass: 240.183778013g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 291
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 52.6Ų
(4-(Hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)(piperidin-3-yl)methanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-6540-5g |
(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)(piperidin-3-yl)methanone |
2098084-04-7 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
Life Chemicals | F1907-6540-0.5g |
(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)(piperidin-3-yl)methanone |
2098084-04-7 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
Life Chemicals | F1907-6540-1g |
(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)(piperidin-3-yl)methanone |
2098084-04-7 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
Life Chemicals | F1907-6540-10g |
(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)(piperidin-3-yl)methanone |
2098084-04-7 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
TRC | H245796-500mg |
(4-(Hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)(piperidin-3-yl)methanone |
2098084-04-7 | 500mg |
$ 365.00 | 2022-06-04 | ||
Life Chemicals | F1907-6540-0.25g |
(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)(piperidin-3-yl)methanone |
2098084-04-7 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
Life Chemicals | F1907-6540-2.5g |
(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)(piperidin-3-yl)methanone |
2098084-04-7 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
TRC | H245796-100mg |
(4-(Hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)(piperidin-3-yl)methanone |
2098084-04-7 | 100mg |
$ 95.00 | 2022-06-04 | ||
TRC | H245796-1g |
(4-(Hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)(piperidin-3-yl)methanone |
2098084-04-7 | 1g |
$ 570.00 | 2022-06-04 |
(4-(Hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)(piperidin-3-yl)methanone Related Literature
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Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
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Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
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M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
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Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
Additional information on (4-(Hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)(piperidin-3-yl)methanone
The Chemical Compound CAS No. 2098084-04-7: (4-(Hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)(piperidin-3-yl)methanone
The compound with CAS No. 2098084-04-7, named as (4-(Hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)(piperidin-3-yl)methanone, is a complex organic molecule that has garnered significant attention in the field of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrrolidine ring and a piperidine ring, connected through a methanone group. The presence of hydroxymethyl and dimethyl substituents further adds to its structural complexity and functional diversity.
Recent studies have highlighted the potential of this compound in various applications, particularly in the development of novel therapeutic agents. The pyrrolidine and piperidine moieties are known for their ability to interact with biological systems, making this compound a promising candidate for drug design. Researchers have explored its potential as a neuroprotective agent, demonstrating its ability to mitigate oxidative stress and inflammation in neuronal cells. These findings suggest that the compound could be a valuable addition to the arsenal of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
In addition to its pharmacological applications, the compound has also been investigated for its role in catalytic processes. The hydroxymethyl group within the molecule has been shown to enhance the catalytic activity of certain enzymes, making it a potential tool in biocatalysis. This dual functionality—its ability to act as both a therapeutic agent and a catalyst—underscores its versatility and significance in the chemical sciences.
The synthesis of (4-(Hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)(piperidin-3-yl)methanone involves a multi-step process that combines principles from organic synthesis and stereochemistry. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure forms of this compound, which is crucial for its application in drug development. The use of chiral catalysts has significantly improved the yield and selectivity of the synthesis process, making it more efficient and scalable.
From an analytical standpoint, the compound has been thoroughly characterized using advanced spectroscopic techniques such as NMR, IR, and mass spectrometry. These analyses have provided insights into its molecular structure, stability, and reactivity under various conditions. The compound's thermal stability has been tested under different temperatures, revealing its suitability for high-throughput screening processes in pharmaceutical research.
Moreover, computational studies have played a pivotal role in understanding the molecular interactions of this compound. Molecular docking simulations have revealed potential binding sites on target proteins, providing valuable information for rational drug design. These studies have also shed light on the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are critical for determining its suitability as a drug candidate.
The integration of experimental and computational approaches has significantly enhanced our understanding of (4-(Hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)(piperidin-3-yl)methanone's properties and applications. Its unique combination of structural features and functional groups positions it as a versatile molecule with wide-ranging potential in both academic research and industrial applications.
In conclusion, CAS No. 2098084-04-7 represents a cutting-edge advancement in organic chemistry with promising implications for drug discovery and catalytic processes. As research continues to uncover new insights into its properties and applications, this compound is poised to make significant contributions to various fields within the chemical sciences.
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